3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol
Overview
Description
“3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol” is a chemical compound with the empirical formula C7H8BFO4S . It has a molecular weight of 218.01 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound and its analogs involves several steps. The benzylamine moiety of the compound is oxidized to a hydroxylamine, which is subsequently converted to a nitroso intermediate . The rearrangement of the nitroso leads to an aldoxime .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string CS(=O)(=O)c1ccc(cc1F)B(O)O
. The InChI representation is 1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
.
Chemical Reactions Analysis
The formation of oxime from the compound and its analogs is mediated by rat CYP 3A1/2 . The aldoxime produces a radical or a nitrile oxide intermediate that reacts with glutathione (GSH) and hence produces an unusual GSH adduct .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.02 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The compound is solid in form .
Scientific Research Applications
Pharmaceutical Research
This compound is a potential candidate for pharmaceutical research due to its structural similarity to biphenyl motifs that are prevalent in drug molecules. It could be explored for its inhibitory activity against various enzymes or receptors. For instance, derivatives of similar structures have been investigated for their ability to inhibit blood coagulation factor Xa, which is crucial in the development of anticoagulant drugs .
Antiviral and Antibacterial Research
While not directly linked to antiviral activity, structurally related indole derivatives have shown potential in this field. This suggests that the compound could be modified to explore its efficacy against RNA or DNA viruses .
Mechanism of Action
The compound plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways . It forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-(4-methylsulfonylphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXZFEAKBBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684498 | |
Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1032825-01-6 | |
Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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